cis-3-Hexene

Descripción general

Descripción

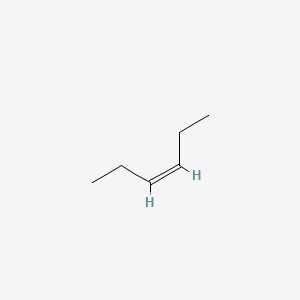

Cis-3-Hexene is a symmetrical cis-disubstituted alkene . It has an empirical formula of C6H12 and a molecular weight of 84.16 . The compound has two hydrogen atoms on one side and two ethyl groups on the other side of the double bond .

Synthesis Analysis

Cis-3-Hexene can be prepared by the hydroboration of 3-hexyne followed by protonolysis . A one-pot diastereoselective synthesis of cis-3-Hexene-1,6-diols has also been reported .Molecular Structure Analysis

The gas-phase study of its molecular structure by electron diffraction combined with molecular mechanical calculations reveals the presence of the (+ac, +ac) and the (-ac, +ac) forms .Chemical Reactions Analysis

Cis-3-Hexene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide . The kinetics of the cis-3-hexene + OH reaction were investigated by an experimental relative rate method and at the density functional theory level .Physical And Chemical Properties Analysis

Cis-3-Hexene has a refractive index of 1.395, a boiling point of 66-68 °C, and a density of 0.681 g/mL at 20 °C . It is a clear liquid with a specific gravity of 0.677 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

“Cis-3-Hexene” is used as an intermediate in organic chemical synthesis . As an intermediate, it can be used in the production of a variety of chemicals in the pharmaceutical, agrochemical, and polymer industries.

Preparation of 3-Hexanol

“Cis-3-Hexene” may be used in the preparation of 3-hexanol via asymmetric hydroboration with diisopinocampheylborane (Ipc 2 BH) . 3-Hexanol is a useful compound in the fragrance industry and can also be used as a precursor for various chemical syntheses.

Study of Molecular Structure

The gas-phase study of its molecular structure by electron diffraction combined with molecular mechanical calculations reveals the presence of the (+ac, +ac) and the (-ac, +ac) forms . This makes “cis-3-Hexene” valuable in the study of molecular structures and understanding the behavior of molecules.

Epoxidation Studies

“Cis-3-Hexene” undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide . This reaction is significant in the field of organic chemistry, particularly in the study of reaction mechanisms and the synthesis of epoxides, which are important in the pharmaceutical industry.

Hydroboration Studies

“Cis-3-Hexene” can be prepared by the hydroboration of 3-hexyne followed by protonolysis . This makes it a useful compound in the study of hydroboration reactions, which are important in the synthesis of organoboranes for organic synthesis.

Material for Chemical Education

Due to its reactivity and the variety of reactions it can undergo, “cis-3-Hexene” is often used in chemical education as a material for laboratory experiments and demonstrations .

Safety And Hazards

Propiedades

IUPAC Name |

(Z)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891266 | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

cis-3-Hexene | |

CAS RN |

7642-09-3 | |

| Record name | 3-Hexene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50181BZ6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cis-3-hexene?

A1: Cis-3-hexene has a molecular formula of C₆H₁₂ and a molecular weight of 84.16 g/mol.

Q2: Are there any available spectroscopic data for cis-3-hexene?

A2: Yes, several studies utilize spectroscopic techniques to characterize cis-3-hexene. For example, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify cis-3-hexene in complex mixtures, such as the volatile oil from leaves of Cordyline fruticosa []. Additionally, electron diffraction studies have provided insights into the gas-phase molecular structure of cis-3-hexene [].

Q3: What is the reactivity of cis-3-hexene with OH radicals in the atmosphere?

A3: Cis-3-hexene reacts readily with OH radicals in the atmosphere, leading to the formation of various oxidation products. The rate coefficient for this reaction has been determined to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K []. Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism, revealing the formation of different conformers during the reaction [].

Q4: What are the products formed from the gas-phase ozonolysis of cis-3-hexene?

A4: The gas-phase reaction of ozone with cis-3-hexene generates a range of carbonyl products. Primary carbonyls are formed with a yield close to 1.0, consistent with the expected reaction mechanism []. The reaction also produces secondary carbonyls, likely resulting from further reactions of the CH₃CH₂CHOO biradical generated during the ozonolysis []. Interestingly, studies using deuterated cis-3-hexene (cis-3-hexene-3,4-d2) revealed that one-third of OH radical formation involves vinylic hydrogens, suggesting a pathway involving the rearrangement of anti carbonyl oxides [].

Q5: How does cis-3-hexene interact with chlorine atoms in the atmosphere?

A5: The reaction of cis-3-hexene with chlorine atoms is an important atmospheric degradation pathway. The rate coefficient for this reaction has been determined to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K []. The overall reaction involves both addition and hydrogen abstraction channels, contributing 70% and 30%, respectively, to the global kinetics [].

Q6: How does the hydroboration of cis-3-hexene with 9-borabicyclo[3.3.1]nonane dimer proceed?

A6: Unlike more reactive alkenes that exhibit first-order kinetics, the reaction of cis-3-hexene with 9-borabicyclo[3.3.1]nonane dimer doesn't show a clear rate-determining step. The reaction exhibits a kinetic behavior that falls between first- and three-halves-order kinetics, indicating a complex interplay between dimer dissociation and alkene-monomer reaction rates [].

Q7: Can cis-3-hexene be used in olefin metathesis reactions?

A7: While cis-3-hexene itself is not a catalyst in olefin metathesis, it can act as a substrate. For instance, a molybdenum-based monoaryloxide monopyrrolide complex has been shown to catalyze the Z-selective metathesis of cis-3-hexene, producing cis-3-heptene as the major product [].

Q8: Are there any reported syntheses utilizing cis-3-hexene as a starting material?

A8: Yes, cis-3-hexene serves as a valuable starting material in organic synthesis. One example involves its conversion to cis-jasmone, a natural fragrance compound. The synthesis proceeds through several steps, including the formation of a diketone intermediate from the reaction of an acylcarbonyl-ferrate with methyl vinyl ketone, ultimately leading to cis-jasmone in good yield []. Another approach utilizes 1-(p-tolylsulfonyl)-cis-3-hexene as a precursor for the synthesis of various jasmonoids, including cis-jasmone, methyl jasmonate, and γ-jasmolactone [].

Q9: Does cis-3-hexene play a role in plant-insect interactions?

A9: Yes, cis-3-hexene is recognized as a green leaf volatile (GLV) and acts as a signaling molecule in plant-insect interactions. For example, research has shown that cis-3-hexene is emitted from wounded stems of myrmecophytic Piper species []. This volatile compound, along with other oxylipin reactive electrophilic species (RES) compounds, may signal tissue damage to inhabiting Pheidole ants, triggering a defensive response [].

Q10: Is cis-3-hexene found in food or beverages?

A10: Yes, cis-3-hexene is a naturally occurring volatile compound found in various fruits and vegetables. It contributes to the characteristic aroma of certain foods and beverages. For instance, cis-3-hexenyl acetate, an ester derivative of cis-3-hexene, is a significant aroma component in peach juice beverages [].

Q11: What is known about the toxicity of cis-3-hexene?

A11: While cis-3-hexene is generally considered to be of low toxicity, detailed toxicological data may be limited. As with any chemical compound, it's essential to handle it with care and avoid unnecessary exposure. The presence of cis-3-hexene in replacement liquids for electronic cigarettes has raised some concerns, and further research is needed to assess its potential health effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)